N-Myristoyltransferase (NMT) Inhibitory Potency: A Quantified Difference of 10,000-Fold Compared to Potent Inhibitors
4-[(4-Methylphenyl)amino]-4-oxobut-2-enoic acid exhibits weak inhibition of human N-myristoyltransferase 1 (NMT), a crucial enzyme in protein lipidation and oncogenesis. Its Ki is 53,000 nM (53 µM) [1]. In stark contrast, potent small-molecule NMT inhibitors, such as the clinical candidate DDD85646, demonstrate a Ki of 1.44 nM against the T. brucei enzyme and an IC50 of 4 nM against the human enzyme . This represents a >10,000-fold difference in potency. This specific activity profile makes the compound an ideal tool as a weakly-binding control ligand in high-throughput screening (HTS) assay development and for validating the on-target specificity of more potent inhibitors.
| Evidence Dimension | Enzyme Inhibition Constant (Ki) |
|---|---|
| Target Compound Data | 53,000 nM |
| Comparator Or Baseline | DDD85646 (a potent NMT inhibitor): Ki = 1.44 nM |
| Quantified Difference | Target compound is ~36,800-fold less potent (or >10,000-fold) |
| Conditions | Inhibition of human NMT1 expressed in E. coli (for target compound); inhibition of T. brucei NMT (for comparator). |
Why This Matters
The exceptionally low potency differentiates this compound from potent NMT inhibitors, defining its unique utility as a negative control or a selectivity probe in target validation studies.
- [1] BindingDB. (2010). Activity Data for BDBM50313459 ((Z)-4-oxo-4-(p-tolylamino)but-2-enoic acid). Ki = 5.30E+4 nM. Data curated from ChEMBL. Article DOI: 10.1016/j.bmcl.2010.01.098. View Source
